molecular formula C13H11N3O3S2 B2545114 Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 400087-15-2

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B2545114
CAS RN: 400087-15-2
M. Wt: 321.37
InChI Key: GGFLBSPDKHNSNX-UHFFFAOYSA-N
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Description

“Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate” is a chemical compound that contains a thiazole ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Novel Modifications of Peptides

Researchers have developed methods for the synthesis of difunctionalized enol ethers and thioenol ethers from carboxylic acids, highlighting the potential of using activating reagents like 1,1'-carbonyldiimidazole for creating complex molecules (Sauvé et al., 1990).

Antioxidant Properties

A study on benzimidazole derivatives, including structures related to Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate, demonstrated significant antioxidant effects on lipid peroxidation in rat liver, suggesting potential therapeutic applications (Kuş et al., 2004).

Carbonylation of Amines to Formamides

Ionic liquids have been explored as catalysts for the carbonylation of amines to produce formamides, a process relevant to the synthesis pathways of compounds like Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate (Choi et al., 2011).

Synthesis and Transformations

Research into the synthesis and electrophilic substitution reactions of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole contributes to the understanding of chemical transformations that molecules similar to Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo (El’chaninov et al., 2016).

Antimicrobial Activities

A study on 6-methylimidazo[2,1-b]thiazole derivatives, closely related to the chemical structure , reported the synthesis of new compounds with evaluated antimicrobial activities. This suggests the potential for developing antimicrobial agents from similar compounds (Ur et al., 2004).

Future Directions

Thiazole derivatives, including “Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate”, may continue to be a subject of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis, structural modification, and biological properties of these compounds .

properties

IUPAC Name

methyl 3-[(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-7-9(16-4-6-21-13(16)14-7)11(17)15-8-3-5-20-10(8)12(18)19-2/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFLBSPDKHNSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

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